molecular formula C17H15NO2S3 B2580298 (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097941-36-9

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2580298
CAS No.: 2097941-36-9
M. Wt: 361.49
InChI Key: YOMWJYNMCBNOLX-ZZXKWVIFSA-N
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Description

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H15NO2S3 and its molecular weight is 361.49. The purity is usually 95%.
BenchChem offers high-quality (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S3/c19-13(10-18-17(20)6-3-12-7-9-21-11-12)14-4-5-16(23-14)15-2-1-8-22-15/h1-9,11,13,19H,10H2,(H,18,20)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMWJYNMCBNOLX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C=CC3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)/C=C/C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide , with the CAS number 2097939-92-7, is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H17NO2S2C_{19}H_{17}NO_2S_2 with a molecular weight of approximately 355.5 g/mol. The structure features a bithiophene moiety, which is known for its electronic properties that can influence biological interactions.

PropertyValue
Molecular FormulaC19H17NO2S2C_{19}H_{17}NO_2S_2
Molecular Weight355.5 g/mol
CAS Number2097939-92-7

Antimicrobial Activity

Thiophene derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that such compounds can inhibit various bacterial strains and fungi. For instance, thiophene-based compounds have been reported to exhibit activity against drug-resistant strains of Staphylococcus aureus and Candida species .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of thiophene derivatives. The compound may exert its effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10. This dual action suggests a mechanism involving modulation of inflammatory pathways, potentially through inhibition of enzymes like COX and LOX .

Anticancer Properties

Thiophene derivatives are also being explored for their anticancer properties. The compound has been implicated in inducing apoptosis in cancer cell lines through various pathways, including oxidative stress induction and modulation of cell cycle regulators. In vitro studies have shown that certain thiophene derivatives can significantly reduce cell viability in cancer models .

The biological activity of (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
  • Cytokine Modulation : The compound can alter the expression levels of pro-inflammatory and anti-inflammatory cytokines.
  • Cell Cycle Regulation : It may affect cell cycle progression in cancer cells, leading to reduced proliferation.

Case Studies

  • Anti-inflammatory Activity : In a study involving LPS-induced inflammation in THP-1 monocytes, thiophene derivatives showed a significant reduction in TNF-α expression at concentrations as low as 10 µM .
  • Antimicrobial Efficacy : A recent investigation demonstrated that thiophene compounds effectively inhibited Escherichia coli and Candida albicans, with inhibition zones ranging from 20 to 25 mm depending on the specific derivative used .
  • Anticancer Activity : In vitro assays on Caco-2 cells revealed that certain thiophene derivatives led to a decrease in cell viability by approximately 39.8% compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity
Thiophene derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds similar to (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that these compounds could reduce inflammation through mechanisms like blocking mast cell degranulation and inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes at specific concentrations.

CompoundMechanism of ActionDoseEffectiveness
Compound AInhibition of 5-LOX100 µg/mL57% inhibition
Compound BReduces TNF-α and IL-810 µMSignificant reduction
Compound CPaw edema model50 mg/kg58.46% inhibition

Antimicrobial Activity
Thiophene derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that these compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusThiophene derivative A32 µg/mL
Escherichia coliThiophene derivative B16 µg/mL
Candida albicansThiophene derivative C64 µg/mL

Anticancer Potential
Thiophene-based compounds have shown promise in cancer research, particularly in inhibiting tumor growth and proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Materials Science

The bithiophene structure contributes to the compound's electronic properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to form π–π stacking interactions enhances charge transport properties, which are critical for the performance of electronic devices.

Case Studies

Case Study 1: Anti-inflammatory Effects In Vivo
In a model of carrageenan-induced paw edema, a thiophene derivative demonstrated superior anti-inflammatory effects compared to standard treatments like indomethacin. This suggests that modifications in the thiophene structure can enhance therapeutic efficacy.

Case Study 2: Antimicrobial Screening
A series of thiophene derivatives were screened against a panel of bacterial strains, revealing significant antibacterial activity particularly against Gram-positive bacteria. This highlights the potential for these compounds in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide, and what reaction conditions are critical for achieving high yields?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example:

Thiophene functionalization : React 2,2'-bithiophene-5-carboxylic acid derivatives with hydroxyethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the hydroxyethylamide intermediate .

Knoevenagel condensation : Introduce the thiophen-3-ylprop-2-enamide moiety using a catalytic system of piperidine and acetic acid in toluene, similar to methods for ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives .

  • Critical factors : Solvent polarity, temperature control (60–80°C), and stoichiometric ratios of reactants. Yields typically range from 72% to 94% under optimized conditions .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodology :

X-ray diffraction : Collect single-crystal data using Mo/Kα radiation.

Structure solution : Use SHELXT for automated space-group determination and initial phase estimation .

Refinement : Employ SHELXL for least-squares refinement, incorporating constraints for disordered thiophene rings and hydrogen-bonding networks .

  • Key parameters : R-factor convergence (<0.05), validation via residual electron density maps, and Hirshfeld surface analysis for intermolecular interactions .

Q. What preliminary biological assays are recommended to evaluate the anti-inflammatory potential of this compound?

  • Methodology :

In vitro COX-1/COX-2 inhibition : Use enzyme immunoassays (EIAs) with IC₅₀ determination, referencing protocols for 5-substituted benzo[b]thiophene derivatives .

Cellular models : Test suppression of TNF-α and IL-6 in LPS-stimulated macrophages (e.g., RAW 264.7 cells) .

  • Controls : Compare with indomethacin or celecoxib for baseline activity .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up the reaction, and what analytical techniques validate purity?

  • Optimization strategies :

  • Solvent selection : Replace toluene with DMF for better solubility of intermediates, as demonstrated in thiophene formylation reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .
    • Purity validation :
  • HPLC-MS : Monitor reaction progress with C18 columns (ACN/water gradient) and ESI+ detection.
  • Multinuclear NMR : Assign peaks using 2D COSY and HSQC, focusing on thiophene proton environments (δ 6.8–7.5 ppm) .

Q. How can contradictory crystallographic data (e.g., disordered side chains) be resolved during structural refinement?

  • Approach :

Twinned data handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

Disorder modeling : Split occupancy for overlapping atoms (e.g., thiophene rings) and apply isotropic displacement parameter constraints .

  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to ensure bond-length/angle consistency .

Q. What strategies ensure regioselective functionalization of the bithiophene core in this compound?

  • Case study :

  • Electrophilic substitution : Use Vilsmeier-Haack formylation (POCl₃/DMF) to target the electron-rich 4-position adjacent to the N,N-dialkylamino group .
  • Directed metalation : Deprotonate the 5´-position with n-BuLi (THF, −78°C) followed by quenching with DMF to install formyl groups selectively .
    • Mechanistic rationale : The 5´-H proton’s acidity (δ ~7.05–7.11 ppm in ¹H NMR) makes it susceptible to lithiation .

Data Presentation Guidelines

  • Synthetic yields : Report as mean ± SD from triplicate runs.
  • Crystallographic data : Tabulate bond lengths (Å), angles (°), and R-factors (e.g., Table 1 in ).
  • Biological activity : Express IC₅₀ values with 95% confidence intervals.

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